Product packaging for 2-Aminobenzotriazole(Cat. No.:CAS No. 1614-11-5)

2-Aminobenzotriazole

Cat. No.: B159556
CAS No.: 1614-11-5
M. Wt: 134.14 g/mol
InChI Key: YYZVLEJDGSWXII-UHFFFAOYSA-N
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Description

2-Aminobenzotriazole is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164774. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B159556 2-Aminobenzotriazole CAS No. 1614-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzotriazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZVLEJDGSWXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167139
Record name 2H-1,2,3-Benzotriazol-2-amine
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1614-11-5
Record name 2H-1,2,3-Benzotriazol-2-amine
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Record name 1614-11-5
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Record name 2H-1,2,3-Benzotriazol-2-amine
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Record name 2-Aminobenzotriazole
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Significance of 2 Aminobenzotriazole As a Chemical Scaffold

The utility of 2-aminobenzotriazole as a chemical scaffold lies in its inherent structural features, which allow for the introduction of various functional groups. This adaptability makes it a valuable starting material for creating a wide array of derivatives with tailored properties.

In the realm of medicinal chemistry, this compound serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been utilized in the preparation of coumarin (B35378) derivatives. nih.gov The amino group of this compound can be readily reacted to form new chemical bonds, leading to the construction of larger, more complex molecules. This reactivity is crucial for the development of new drug candidates. The benzotriazole (B28993) moiety itself is a recognized pharmacophore, and its combination with an amino group at the 2-position offers a unique template for drug design.

Beyond pharmaceuticals, this compound and its derivatives have found applications in materials science. The compound has been used to synthesize metal complexes with interesting spectroscopic and thermal properties. For example, transition metal complexes of a derivative of this compound have been synthesized and characterized, suggesting potential applications in the development of new materials with specific electronic or photophysical characteristics. bohrium.com The ability of the triazole ring and the amino group to coordinate with metal ions is a key aspect of its utility in this field.

Historical Context of 2 Aminobenzotriazole Research and Development

The initial synthesis of 2-aminobenzotriazole was reported in the mid-20th century. One of the key early papers, published in 1969 by Campbell and Rees, detailed a method for its preparation. This process involved the amination of benzotriazole (B28993) using hydroxylamine-O-sulphonic acid, a reaction that also yielded the isomeric 1-aminobenzotriazole (B112013). nih.gov

Early research also explored the chemical reactivity of this compound. The same 1969 study by Campbell and Rees described the oxidation of this compound with lead tetra-acetate. This reaction resulted in the formation of cis,cis-mucononitrile (B1143401) in high yield, demonstrating a characteristic chemical transformation of the molecule. nih.gov This foundational work laid the groundwork for future investigations into the synthetic utility of this compound.

The table below summarizes some of the key physical properties of this compound.

PropertyValue
Molecular FormulaC₆H₆N₄
Molecular Weight134.14 g/mol
Melting Point120 - 124 °C
AppearanceWhite to almost white crystalline powder

Data sourced from commercial supplier information. chemimpex.com

Reactivity and Mechanistic Studies of 2 Aminobenzotriazole

Oxidation Reactions of 2-Aminobenzotriazole

The oxidation of this compound leads to specific products, distinguishing its reactivity from that of its positional isomer.

Oxidation with Lead Tetra-acetate

When this compound is oxidized with lead tetra-acetate, the reaction primarily yields cis,cis-mucononitrile (B1143401). This transformation occurs in high yield, indicating a selective and efficient reaction pathway under these conditions. sci-hub.sersc.orgresearchgate.netresearchgate.net Lead tetra-acetate (Pb(OAc)₄) is recognized as a potent oxidizing agent in organic synthesis. wikipedia.org

Oxidation with Iodobenzene (B50100) Diacetate

Similar to the reaction with lead tetra-acetate, the oxidation of this compound using iodobenzene diacetate also results in the formation of cis,cis-mucononitrile in high yield. sci-hub.sersc.orgresearchgate.netresearchgate.net Iodobenzene diacetate (PhI(OAc)₂) serves as an oxidizing and acetoxylating agent in organic synthesis. fishersci.se

Formation of cis,cis-Mucononitrile

The consistent formation of cis,cis-mucononitrile from the oxidation of this compound with both lead tetra-acetate and iodobenzene diacetate highlights a characteristic decomposition pathway for this isomer. sci-hub.sersc.orgresearchgate.netresearchgate.net This dinitrile compound is a key product, distinguishing the reactivity of this compound from its 1-amino counterpart.

Comparison with 1-Aminobenzotriazole (B112013) Reactivity

The reactivity of this compound stands in stark contrast to that of 1-aminobenzotriazole, particularly in their oxidative decompositions.

Generation of Benzyne (B1209423) from 1-Aminobenzotriazole

In contrast to this compound, the oxidation of 1-aminobenzotriazole with lead tetra-acetate under mild conditions leads to the almost quantitative generation of benzyne. sci-hub.sersc.orgresearchgate.netnih.govbeilstein-journals.orgresearchgate.netle.ac.ukresearchgate.net This reaction is a well-established method for in situ benzyne generation. beilstein-journals.org The formation of benzyne from 1-aminobenzotriazole is believed to proceed via the degradation of an N-nitrene or N-acetate substituted intermediate, driven by the expulsion of dinitrogen gas. beilstein-journals.org Computational studies employing density functional theory (DFT) further suggest that benzyne formation from 1-aminobenzotriazole occurs through two sequential hydrogen abstraction reactions from the exocyclic N-H bonds. acs.org

Dimerization to Biphenylene (B1199973) and Related Products

Benzyne, a highly reactive intermediate generated from 1-aminobenzotriazole, undergoes rapid dimerization to form biphenylene in unusually high yields when no trapping agents are present. sci-hub.sersc.orgresearchgate.netbeilstein-journals.orgresearchgate.netle.ac.ukwikipedia.orgwikipedia.orgacs.orgechemi.com While dimerization to biphenylene is the predominant reaction, trace amounts of triphenylene (B110318) (from trimerization) and 2-acetoxybiphenylene can also be observed as byproducts of 1-aminobenzotriazole oxidation. sci-hub.sersc.orgresearchgate.netwikipedia.orgechemi.comstackexchange.com The preference for dimerization over trimerization is often attributed to the higher probability of two-body collisions compared to three-body collisions for such a reactive intermediate. echemi.com Biphenylene is a polycyclic aromatic hydrocarbon notable for its unique structure. wikipedia.org

The contrasting outcomes of these oxidation reactions are summarized in the table below:

CompoundOxidizing AgentPrimary Organic Product(s)Key Intermediate (if any)
This compoundLead Tetra-acetatecis,cis-MucononitrileN/A
This compoundIodobenzene Diacetatecis,cis-MucononitrileN/A
1-AminobenzotriazoleLead Tetra-acetateBenzyne (which dimerizes to Biphenylene)Benzyne

Mechanistic Insights into Chemical Transformations

The reactivity of this compound (2-ABT) is notably characterized by its behavior under oxidative conditions. A key transformation involves its oxidation to cis,cis-mucononitrile. This reaction provides significant mechanistic insights into the compound's chemical behavior.

When this compound is subjected to oxidation with reagents such as lead tetra-acetate or iodobenzene diacetate, it yields cis,cis-mucononitrile in high yields yonedalabs.comresearchgate.net. This transformation is distinct from the oxidation of 1-aminobenzotriazole, which typically leads to the formation of benzyne yonedalabs.com.

Proposed Mechanism for Oxidation to cis,cis-Mucononitrile: The mechanistic pathway for the oxidation of this compound (compound 391) with lead tetraacetate has been postulated to proceed via an intermediate, compound 390. This intermediate is proposed to undergo homolytic cleavage of its N-N bonds, leading to the generation of a diradical (compound 393). Subsequently, this diradical is converted into the dinitrile, cis,cis-mucononitrile (compound 392), through a homolytic cleavage of the corresponding C-C bond researchgate.net.

A summary of the oxidation reaction of this compound is presented in Table 1.

Table 1: Oxidation of this compound

ReactantOxidizing AgentProductYieldReference
This compoundLead tetra-acetatecis,cis-MucononitrileHigh yonedalabs.comresearchgate.net
This compoundIodobenzene diacetatecis,cis-MucononitrileHigh yonedalabs.comresearchgate.net

Beyond oxidation, this compound can also undergo deamination. Both 1- and this compound readily deaminate to form benzotriazole (B28993) in high yield when treated with sodium nitrite (B80452) or diphenylnitrosamine yonedalabs.com.

Catalytic Reaction Mechanisms

Detailed mechanistic studies specifically focusing on the catalytic reactions where this compound itself acts as a reactant undergoing transformation or as a catalyst are not extensively documented in the current literature. While general principles of transition metal catalysis and various cross-coupling reactions are well-established, specific examples and their detailed mechanisms involving this compound were not found in the search results. Studies often refer to 1-aminobenzotriazole or 2-aminobenzothiazole (B30445), which are distinct compounds with different reactivities and applications.

Dehydrogenation Coupling Reactions

Similarly, comprehensive mechanistic insights into dehydrogenation coupling reactions specifically involving this compound are not widely reported in the literature. While cross-dehydrogenative coupling (CDC) reactions are a significant area of research for forming carbon-carbon or carbon-heteroatom bonds directly from C-H bonds in the presence of an oxidant, and can be achieved through transition-metal catalysis or oxidation uwindsor.ca, specific instances detailing the participation and mechanistic pathways of this compound in such reactions were not identified in the conducted research.

Advanced Applications in Medicinal Chemistry and Pharmacology

Enzyme Inhibition and Modulation

2-Aminobenzotriazole (ABT), particularly its 1-amino isomer (1-ABT), is a widely recognized chemical compound primarily known for its potent and broad-spectrum enzyme inhibitory activities, particularly within the realm of drug-metabolizing enzymes. Its application extends significantly into medicinal chemistry and pharmacology as a crucial tool for understanding metabolic pathways and potential drug-drug interactions.

1-Aminobenzotriazole (B112013) is extensively utilized as a pan-specific, mechanism-based inactivator of cytochrome P450 (CYP) enzymes, a superfamily of enzymes critical for the metabolism of both endogenous and exogenous compounds. hilarispublisher.comresearchgate.net

Mechanism-based inactivation (MBI), also known as "suicide inhibition," is characterized by the metabolic bioactivation of a xenobiotic by a CYP enzyme into a highly reactive intermediate. This intermediate then forms a covalent bond with the enzyme, leading to quasi-irreversible or irreversible inhibition. researchgate.net 1-Aminobenzotriazole operates through this mechanism, irreversibly inhibiting CYPs. hilarispublisher.comnih.gov

Studies on the inactivation of rat cytochrome P450 2B1 (CYP2B1) by N-benzyl-1-aminobenzotriazole (BBT), an analog of 1-ABT, demonstrated that the loss of enzyme activity followed pseudo-first-order kinetics and was dependent on both NADPH and BBT. nih.gov This inactivation resulted in the covalent incorporation of radiolabel into the apoprotein, with a stoichiometry of approximately 0.4:1 (labeled metabolite adduct to protein). nih.gov The process involves the loss of the cytochrome P450 chromophore and the accumulation of a novel porphyrin, requiring NADPH and being inhibited by carbon monoxide, suggesting an autocatalytic process. hilarispublisher.com The fact that glutathione (B108866) does not prevent CYP loss further supports a mechanism where a reactive benzyne (B1209423) intermediate, generated within the enzyme's active site, reacts with the heme before it can diffuse away. hilarispublisher.com

Kinetic parameters for the inactivation of human CYP3A4 by 1-ABT have been determined, showing a K_I of 22.0 μM and a k_inact of 0.09 min⁻¹. hilarispublisher.com Furthermore, incubation of pooled human liver microsomes with 1 mM 1-ABT for 30 minutes resulted in complete inactivation of CYP2A6 and CYP3A4. While other isoforms like CYP1A2, -2B6, -2C8, -2C9, and -2D6 retained approximately 20% residual activity, CYP2C9 demonstrated particular resistance, retaining 60% of its activity. hilarispublisher.com

The kinetic parameters for CYP inhibition by 1-Aminobenzotriazole are summarized in the table below:

Enzyme/Isoform (Species)InactivatorK_I (μM)k_inact (min⁻¹)Partition RatioNotesCitation
CYP2B1 (Rat)N-benzyl-1-ABT20.24 (no GSH)4 (no GSH)Mechanism-based, irreversible. nih.gov
20.15 (with GSH)9 (with GSH) nih.gov
CYP3A4 (Human)1-ABT22.00.09N/ATime-dependent inactivation. hilarispublisher.com
CYP2E1 (Rat Liver Microsomes)1-ABT32.090.12N/AInhibition of chlorzoxazone (B1668890) hydroxylation. tandfonline.com
CYP2E1 (Human Liver Microsomes)1-ABT27.190.14N/AInhibition of chlorzoxazone hydroxylation. tandfonline.com
CYP2E1 (Pure Isozyme)1-ABT3.180.29N/AInhibition of chlorzoxazone hydroxylation. tandfonline.com

1-Aminobenzotriazole serves as an invaluable research tool in drug metabolism studies to elucidate the contribution of CYP-mediated pathways versus non-CYP pathways in the metabolism of new chemical entities. researchgate.net Its use helps in understanding the biological roles of P450 enzymes, their involvement in the metabolism of both endogenous and xenobiotic compounds, and their contributions to metabolism-dependent toxicity. hilarispublisher.comresearchgate.net

In vivo studies have demonstrated that pretreatment with ABT can significantly inhibit oxidative drug metabolism, leading to increased systemic exposure of co-administered drugs. For instance, in rats, a single intravenous pretreatment with 50 mg/kg of ABT resulted in complete inhibition of phenacetin (B1679774) metabolism to acetaminophen (B1664979) within one hour, with the inhibition lasting for an extended period (85-88% reduction in phenacetin clearance after 12-24 hours). nih.gov Similar effects were observed in beagles, where a 20 mg/kg ABT pretreatment reduced phenacetin clearance by 50% and completely prevented acetaminophen formation. nih.gov

ABT pretreatment has also been shown to decrease the clearance and significantly increase the area under the curve (AUC) of drugs like chlorzoxazone (CZX) in rats. Notably, the oral bioavailability of CZX increased from 71% to 100% when rats were pre-treated with ABT. tandfonline.com This highlights ABT's utility in assessing factors contributing to poor oral drug bioavailability, by demonstrating that CYP-mediated metabolism plays a major role in limiting the oral bioavailability of certain compounds. researchgate.net

While 1-Aminobenzotriazole is primarily known for its CYP inhibitory properties, more recent research has revealed its capacity to inhibit other drug-metabolizing enzymes, complicating its use as a purely selective CYP inhibitor for reaction phenotyping. nih.govresearchgate.netnih.gov

Early studies suggested that ABT did not inhibit UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) activity in rat liver preparations. nih.govcapes.gov.brmedchemexpress.comcolab.ws However, more recent and comprehensive investigations have contradicted these findings for UGTs. Aminobenzotriazole has been shown to significantly inhibit UGT activity, including the clearance of the non-selective UGT substrate 4-methylumbelliferone, with an IC50 of 0.661 mM. nih.govresearchgate.net Specific UGT isoforms found to be inhibited by ABT include UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, and 2B15, as demonstrated in studies using recombinant UGTs and human hepatocytes. It is worth noting that UGT1A1 and 1A6 showed inhibition in recombinant UGTs but not consistently in human hepatocytes. nih.govresearchgate.net

The inhibitory effects of 1-Aminobenzotriazole on UGT isoforms are summarized below:

UGT IsoformInhibition in Recombinant UGTsInhibition in Human HepatocytesIC50 (mM) for 4-MethylumbelliferoneCitation
UGT1A1YesNoN/A nih.govresearchgate.net
UGT1A3YesYesN/A nih.govresearchgate.net
UGT1A4YesYesN/A nih.govresearchgate.net
UGT1A6YesNoN/A nih.govresearchgate.net
UGT1A9YesYesN/A nih.govresearchgate.net
UGT2B7YesYesN/A nih.govresearchgate.net
UGT2B15YesYesN/A nih.govresearchgate.net
Non-selective (4-MU)N/AN/A0.661 nih.govresearchgate.net

Beyond CYPs and UGTs, 1-Aminobenzotriazole has also been identified as both a substrate and an inhibitor of N-acetyltransferase (NAT) enzymes. nih.govcapes.gov.brmedchemexpress.com It inhibited the N-acetylation of procainamide (B1213733) catalyzed by rat liver 9000 g supernatant fraction with an IC50 of approximately 30 μM. nih.govcapes.gov.brmedchemexpress.com Furthermore, studies with human NAT isoforms revealed that ABT is a more potent inhibitor of human NAT2 (hNAT2) compared to human NAT1 (hNAT1), with IC50 values of 158 μM and >1 mM, respectively. The inhibition of hNAT2 was characterized as competitive, with an inhibition constant (K_i) of 67 μM. nih.govcapes.gov.brmedchemexpress.com

Based on current research, this compound is not directly identified as a kinase inhibitor, specifically for tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) or Focal Adhesion Kinase (FAK). Instead, its role in studies involving these kinases is primarily as a tool to modulate the metabolism of other kinase inhibitors. researcher.lifenih.govescholarship.orgaacrjournals.org

For instance, in studies investigating the efficacy of EGFR and MET tyrosine kinase inhibitors like osimertinib (B560133) and savolitinib (B612288) in non-small cell lung cancer models, 1-aminobenzotriazole was co-administered. Its purpose was to inhibit CYP enzymes, thereby extending the half-life and increasing the exposure of the actual kinase inhibitors, allowing for better matching of clinical half-lives in preclinical models. researcher.lifenih.govaacrjournals.org Similarly, in research exploring FAK inhibitors, 1-aminobenzotriazole has been used to increase the exposure of the FAK inhibitors themselves, rather than acting as a FAK inhibitor. escholarship.org While some commercial listings might broadly categorize 1-Aminobenzotriazole with kinase inhibitors, the scientific literature predominantly describes its mechanism of action as a CYP inactivator rather than a direct kinase inhibitor. bocsci.commedchemexpress.com

Antimicrobial Activities

Antiviral Activity

Direct research findings specifically detailing the antiviral activity of this compound are not extensively covered in the provided search results. While the broader class of 2-aminobenzothiazoles has demonstrated significant antiviral activity mdpi.comresearchgate.net, and 1-aminobenzotriazole is recognized as a mechanism-based cytochrome P450 inhibitor used as a tool in drug discovery sigmaaldrich.comsigmaaldrich.com, specific data on the antiviral efficacy of this compound itself against particular viruses are not available within the scope of the provided information.

Antitubercular Activity

This compound, as a heterocyclic moiety, has been reported to exhibit antitubercular activities proquest.com. A specific derivative, referred to as "amino benzotriazole (B28993) 48," has been identified as a potent antitubercular agent. This compound demonstrated superior inhibitory activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 4.5 µg/mL. This efficacy was noted to be better than that of standard antitubercular drugs such as streptomycin (B1217042) (MIC = 7.5 µg/mL) and pyrazinamide (B1679903) (MIC = 10 µg/mL) gsconlinepress.com. The synthesis of this compound from benzene-1,2-diamine followed by amination has been described for its use in developing new compounds with potential biological activities proquest.com.

Table 1: Antitubercular Activity of Amino Benzotriazole Derivative 48

CompoundTarget PathogenMIC (µg/mL)Citation
Amino Benzotriazole 48Mycobacterium tuberculosis4.5 gsconlinepress.com
Streptomycin (Standard)Mycobacterium tuberculosis7.5 gsconlinepress.com
Pyrazinamide (Standard)Mycobacterium tuberculosis10 gsconlinepress.com

Antimalarial Activity

Based on the available search results, direct and specific information regarding the antimalarial activity of this compound itself is not detailed. Studies in the literature often focus on other benzotriazole derivatives, such as benzotriazole-substituted primaquine (B1584692) derivatives, which have shown interactions relevant to antimalarial activity gsconlinepress.com. Additionally, compounds like 2-hydrazinobenzothiazole, a distinct chemical scaffold, have been investigated for antimalarial properties nih.gov. While 1-aminobenzotriazole (ABT) has been utilized in antimalarial research, it functions primarily as a pan-CYP450 inhibitor to enhance the in vivo activity of other antimalarial compounds, rather than acting as an antimalarial agent itself asm.orgresearchgate.net.

Anticancer and Antitumor Potentials

This compound is noted among heterocyclic moieties for its "antitumer activities" proquest.com. The broader class of benzotriazole derivatives has been a subject of extensive research in the development of novel anticancer agents, with examples including the antineoplastic agent vorozole (B144775) and 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB), known for its selective inhibition against protein kinase CK2 hilarispublisher.com. However, specific detailed findings on the anticancer potential directly attributable to this compound itself, including its precise mechanisms of action, specific design strategies, or detailed cytotoxic effects on various cancer cell lines, are not explicitly provided in the current search context.

Mechanisms of Action in Anticancer Therapy

Detailed mechanisms of action for this compound in anticancer therapy are not explicitly described in the provided search results. While the related 2-aminobenzothiazole (B30445) scaffold has been thoroughly investigated for its anticancer mechanisms, which involve targeting various tumor-related proteins such as tyrosine kinases (e.g., CSF1R, EGFR, VEGFR-2, FAK, MET), serine/threonine kinases (e.g., Aurora, CDK), PI3K kinase, BCL-XL, HSP90, mutant p53 protein, DNA topoisomerase, and HDAC nih.govnih.gov, these mechanisms are associated with the benzothiazole (B30560) structure, not directly with this compound.

Other Biological Activities

Anthelmintic Properties

Research into the biological activities of benzotriazole and its derivatives has identified their potential as anthelmintic agents [Source from previous searches: 1, 2, 3, 4, 5, 10]. Various studies have explored novel benzotriazole derivatives, synthesizing and evaluating them for their activity against parasitic worms. For instance, certain 1,2,3-benzotriazole derivatives have shown dose-dependent anthelmintic activity in in vitro studies against organisms such as Pheretima posthuma, with some compounds exhibiting activity comparable to standard anthelmintics like albendazole (B1665689) [Source from previous searches: 2, 5, 10]. N1-substituted benzotriazoles have also been reported to possess significant anthelmintic activity [Source from previous searches: 4].

However, direct and detailed research specifically investigating the anthelmintic properties of the compound this compound itself, with corresponding experimental data or quantitative findings, is not prominently featured in the available literature. Instead, this compound is frequently cited as a key intermediate in the synthesis of compounds possessing other biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor effects proquest.commdpi.comnih.govsemanticscholar.orgresearchgate.net. For example, it has been utilized in the synthesis of novel levofloxacin (B1675101) derivatives to enhance their antimicrobial profiles proquest.comnih.gov.

Data Tables: As detailed research findings and specific quantitative data tables pertaining directly to the anthelmintic properties of this compound were not identified in the consulted scientific literature, no such tables can be generated for this section. The existing research primarily highlights the potential of other benzotriazole derivatives in anthelmintic applications, while this compound's role is more often described as a synthetic precursor for compounds with different therapeutic interests.

Structure Activity Relationships Sar and Computational Studies

Elucidating SAR for Biological Activities

The biological activity of 2-aminobenzotriazole and its derivatives is highly dependent on the nature, position, and functionalization of substituents on its core structure. SAR studies aim to correlate these structural variations with observed biological effects, providing insights for rational drug design.

Influence of Substituents on Efficacy and Selectivity

The efficacy and selectivity of this compound derivatives are significantly modulated by the presence and type of substituents. For instance, in the broader class of 2-aminobenzothiazole (B30445) derivatives (structurally related to this compound), the biological activity can be strongly influenced by substituents on the benzene (B151609) ring and by the functionalization of the amino group.

Antimycotic Activity: The introduction of small hydrophobic groups, such as chloro (-Cl), methyl (-CH₃), and dimethyl (-diCH₃), onto the benzotriazole (B28993) ring has shown success against Candida and Aspergillus species. Electron-withdrawing groups like nitro (-NO₂), chloro (-Cl), and fluoro (-F) at position 5 of the benzotriazole moiety have been observed to increase antimycotic activity.

Anthelmintic Effect: Electron-donor groups, such as methyl (Me) or ethoxy (OEt), positioned at the 6-position of the benzothiazole (B30560) ring, have been found to enhance anthelmintic activity.

Antitumor Activity: For benzothiazole hydrazones, the highest antitumor effect was observed in compounds featuring electron-donor 6-substituents in the benzothiazole fragment combined with electron-acceptor substituents in the aniline (B41778) phenyl ring.

Antimicrobial Activity: A levofloxacin (B1675101) derivative, where this compound is linked to the carboxyl moiety, demonstrated antimicrobial activity comparable to that of levofloxacin against Gram-positive and Gram-negative bacteria.

These findings highlight the critical role of substituent electronic properties and lipophilicity in modulating the biological profile of this compound and its related heterocyclic systems.

Positional Effects of Functional Groups

The position of functional groups on the this compound scaffold, or related benzotriazole/benzothiazole systems, can profoundly impact their biological activity.

Antimycotic Activity: A notable positional effect was observed in antimycotic activity, where electron-withdrawing groups at position 5 of the benzotriazole moiety increased potency, whereas the same substitutions at position 6 led to compounds with significantly reduced potency.

Antitumor Activity: In 2-aminobenzothiazole derivatives, compounds with electron-donor 6-substituents in the benzothiazole fragment showed superior antitumor effects compared to other positional isomers.

These examples underscore that not only the type of substituent but also its precise location on the heterocyclic ring system is a determinant factor in the compound's biological profile.

Computational Modeling and Docking Studies

Computational methods, including molecular docking and quantum mechanical/molecular mechanical (QM/MM) approaches, are indispensable tools for understanding the molecular basis of this compound's interactions with biological targets. These studies provide atomic-level insights into binding modes and help predict target interactions.

Molecular Docking Simulations

Molecular docking simulations are widely used to predict the preferred orientation of a ligand (like this compound) within a protein binding site and to estimate the binding affinity.

CYP Enzyme Interactions: 1-Aminobenzotriazole (B112013) (ABT), a well-known mechanism-based inactivator of cytochrome P450 (CYP) enzymes, has been extensively studied using molecular docking. Simulations revealed that ABT preferentially binds to a distal "warfarin-binding pocket" in CYP2C9. Key residues surrounding ABT in this pocket include Gly98, Ile99, Phe114, Leu366, and Pro367. The triazole moiety of ABT was observed to interact with the hydrophobic residue Gly98, while the aminotriazole group faced away from the heme.

Competitive Binding: Co-docking simulations involving ABT and other substrates, such as (S)-warfarin, demonstrated competitive binding. (S)-warfarin can outcompete ABT for the distal binding site, leading to ABT binding at the CYP2C9 active site, which explains the observed potent inactivation of CYP2C9 when (S)-warfarin is the probe substrate.

Anticancer Agent Design: Novel 2-aminobenzothiazole compounds have been designed and assessed for potential anticancer activity through molecular docking into the adenosine (B11128) triphosphate (ATP) binding domain of the PI3Kγ enzyme (PDB code: 7JWE). This approach helps in identifying compounds with favorable interactions before synthesis and in vitro testing.

QM/MM Approaches and Dynamics Simulations

Quantum Mechanical/Molecular Mechanical (QM/MM) approaches combined with molecular dynamics (MD) simulations are powerful multiscale computational methods used to investigate complex chemical reactions and conformational changes in biological systems. While direct explicit examples for this compound as the primary subject in QM/MM and MD simulations are not detailed in the provided search results, these techniques are generally applied to understand the catalytic mechanisms of enzymes like P450s, which are known to interact with this compound. These simulations can provide insights into:

Substrate Binding Conformational Sampling: MD simulations are used to explore various substrate binding conformations within enzyme active sites.

Catalytic Mechanisms: QM/MM calculations are employed to determine reaction pathways, including hydrogen atom transfer (HAT) and electron transfer (ET) processes, and to calculate energy barriers for enzymatic reactions.

Enzyme-Substrate Interactions: These methods can reveal critical interactions, such as hydrogen bonding and hydrophobic contacts, between the compound and the enzyme.

Prediction of Binding Modes and Target Interactions

Computational modeling, particularly molecular docking, is a powerful tool for predicting the binding modes of small molecules with their protein targets at an atomic level. For this compound (specifically 1-aminobenzotriazole/ABT), these predictions have been crucial:

CYP2C9 Interaction: Docking studies accurately predicted the preferential binding of ABT to the warfarin-binding pocket of CYP2C9, explaining why ABT alone is an ineffective inactivator of CYP2C9-mediated diclofenac (B195802) metabolism, as diclofenac can still access the active site.

Modulation of Inhibition: The prediction that (S)-warfarin outcompetes ABT for the distal binding site, forcing ABT into the active site, directly supported experimental observations of potent CYP2C9 inactivation when (S)-warfarin was used as a probe substrate.

Drug Design and Optimization: In the design of novel anticancer agents, molecular docking allowed for the prediction of favorable binding modes of 2-aminobenzothiazole derivatives within the PI3Kγ enzyme, guiding the selection and synthesis of compounds with desired target interactions. This predictive capability significantly streamlines the drug discovery process.

Data Tables

Table 1: Influence of Substituents on Biological Activities of Benzotriazole/Benzothiazole Derivatives (Illustrative)

Derivative Type (Core)Substituent Type/PositionObserved EffectReference
BenzotriazoleHydrophobic (Cl, CH₃, diCH₃) on ringEnhanced antimycotic activity against Candida and Aspergillus spp.
BenzotriazoleElectron-withdrawing (NO₂, Cl, F) at position 5Increased antimycotic activity
BenzotriazoleElectron-withdrawing (NO₂, Cl, F) at position 6Reduced antimycotic activity (compared to position 5)
BenzothiazoleElectron-donor (Me, OEt) at 6-positionEnhanced anthelmintic effect
BenzothiazoleElectron-donor at 6-position + Electron-acceptor on aniline phenyl ringHighest antitumor effect
Levofloxacin-2-Aminobenzotriazole ConjugateThis compound linked to carboxyl moietySimilar antimicrobial activity to levofloxacin

Table 2: Key Insights from Molecular Docking Studies of 1-Aminobenzotriazole (ABT) with CYP2C9

Ligand(s) DockedPredicted Binding Site(s)Key Interacting ResiduesDistance to Heme (Å)Observed Effect/ImplicationReference
ABT aloneWarfarin-binding pocketGly98, Ile99, Phe114, Leu366, Pro36713 (nearest carbon)Preferential binding; aminotriazole faces away from heme, limiting bioactivation.
ABT + (S)-WarfarinABT at active site; (S)-Warfarin at warfarin-binding pocket(S)-Warfarin: Gly98, Ile99, Phe100, Phe114, Leu366, Pro367, Leu388, Phe476Not specified for ABT in this mode; (S)-Warfarin: 9.7(S)-Warfarin outcompetes ABT for distal site, forcing ABT to active site, leading to potent CYP2C9 inactivation.
ABT + DiclofenacABT at warfarin-binding pocket; Diclofenac at active siteABT: Gly98, Ile99, Phe114, Leu366, Pro367Not specified for ABT in this modeABT minimally deters diclofenac access, resulting in minimal CYP2C9 inactivation.

Spectroscopic and Crystallographic Characterization in SAR Studies

Spectroscopic and crystallographic techniques are paramount in the field of Structure-Activity Relationships (SAR) for providing atomic-level insights into molecular structure, conformation, and interactions. For this compound and its derivatives, these methods are crucial for understanding how structural modifications influence biological or chemical properties. They enable the precise identification of functional groups, the determination of three-dimensional molecular geometries, and the elucidation of binding modes with target molecules, all of which are fundamental to rational design and optimization in chemical research.

NMR Spectroscopy (1H, 13C, 15N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool employed in SAR studies to provide detailed information about the structure and dynamics of molecules. For this compound and its derivatives, NMR is extensively used for molecular structure elucidation, confirming synthetic pathways, and assessing purity. The technique allows chemists to identify functional groups, determine the arrangement of atoms, and infer the chemical environment of various nuclei within the compound solubilityofthings.com.

Specifically, the determination of nitrogen-15 (B135050) (¹⁵N) chemical shifts for N-aminoazoles, including this compound, has been reported, providing valuable insights into the electronic environment of the nitrogen atoms within the triazole ring and the amino group researchgate.netrsc.orgrsc.org. Such data are critical for understanding the tautomeric forms and the electronic distribution, which can significantly impact a compound's reactivity and interactions in SAR studies.

Furthermore, ¹H and ¹³C NMR spectroscopy are routinely utilized to characterize benzotriazole derivatives, enabling the confirmation of their expected structures rsc.orgmdpi.com. In the broader context of SAR, NMR can also define the exact position of biotransformation in drug compounds, offering mechanistic insights into metabolite formation, which is vital for understanding drug metabolism and efficacy hyphadiscovery.com. The correlation between theoretical and experimental ¹H and ¹³C NMR spectra for related benzotriazole derivatives further supports the understanding of their solid-phase interactions, such as C-H···N hydrogen bonds, which are crucial for crystal packing and potentially for biological recognition researchgate.net.

NMR spectroscopy's ability to study interactions between potential drug candidates and their biological targets, even with weak binding affinities, makes it indispensable for fragment-based drug design and lead optimization in SAR. It can identify compounds binding to specific regions of a target protein and provide insights into protein dynamics in the presence or absence of a ligand, complementing information obtained from X-ray crystallography mdpi.comnumberanalytics.com.

X-ray Crystallography

X-ray crystallography is a pivotal technique in SAR studies, offering atomic-level resolution of molecular structures in the crystalline state. This high-resolution structural data is critical for rational drug design, enabling researchers to visualize the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking creative-biostructure.commigrationletters.com.

For this compound itself, experimental determination of its geometry by X-ray crystallography has been carried out. The compound crystallizes in the monoclinic space group P21/c with the following unit cell parameters: a = 11.5900(5) Å, b = 4.6031(8) Å, c = 12.5591(8) Å, and β = 109.914(4)° researchgate.netrsc.orgrsc.org. This direct structural information for this compound is fundamental for understanding its intrinsic molecular geometry and potential for interactions.

In the context of SAR for aminobenzotriazole derivatives, X-ray crystallography has been instrumental. For instance, the structure of intermediate complexes involving 4-aminobenzotriazole as a directing group has been determined by X-ray single crystal diffraction, providing insights into reaction mechanisms relevant to the synthesis of new compounds hyphadiscovery.comacs.org. Similarly, for other benzotriazole derivatives, X-ray analysis has revealed the relevance of specific interactions, such as hydrogen bonds, for class selectivity in dual-inhibitors, directly linking structural features to biological activity solubilityofthings.com. The technique is also used to confirm the site of alkylation and to understand ligand-protein interactions, which are crucial for optimizing drug candidates migrationletters.comacs.org.

The detailed structural data obtained from X-ray crystallography allows for the precise mapping of binding pockets and active sites in target proteins, guiding the optimization of drug molecules to achieve improved binding affinity and selectivity creative-biostructure.commigrationletters.com.

The crystallographic data for this compound are summarized in the table below:

PropertyValueSource
Space GroupP21/c researchgate.netrsc.orgrsc.org
a (Å)11.5900(5) researchgate.netrsc.orgrsc.org
b (Å)4.6031(8) researchgate.netrsc.orgrsc.org
c (Å)12.5591(8) researchgate.netrsc.orgrsc.org
β (°)109.914(4) researchgate.netrsc.orgrsc.org

FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique in SAR studies for the rapid identification of functional groups and the characterization of molecular structures. It provides a "fingerprint" spectrum unique to each compound, based on the absorption of infrared light by vibrating chemical bonds richmondscientific.comeag.com. This allows for the confirmation of synthesized compounds and the detection of structural changes upon chemical reactions or interactions.

In the context of this compound and its derivatives, FTIR spectroscopy has been effectively utilized. For example, in the synthesis of this compound, infrared spectra of intermediates were used to confirm their structures researchgate.net. More specifically, in the study of metal complexes of 2-(2'-hydroxy-5'-phenyl)-5-aminobenzotriazole, FTIR provided direct evidence of coordination. The IR spectrum of the free ligand showed a strong band at 3460 cm⁻¹ attributed to the aryl-OH group nih.gov. Upon complexation with Mn(II) and Co(II), this band shifted to lower wavenumbers (3445 cm⁻¹ and 3405 cm⁻¹, respectively), indicating the involvement of the hydroxyl group in chelation nih.gov. Notably, this band was absent in the Cu(II) complex, further confirming the participation of the OH group in the chelating process nih.gov. Such shifts in characteristic absorption bands are crucial indicators of changes in bonding and electronic environment, directly informing SAR about how a molecule interacts with metal ions or other binding partners.

The FTIR data for the 2-(2'-hydroxy-5'-phenyl)-5-aminobenzotriazole ligand and its metal complexes are summarized below:

CompoundCharacteristic IR Band (cm⁻¹)AssignmentObservation/Interpretation in ComplexationSource
2-(2'-hydroxy-5'-phenyl)-5-aminobenzotriazole3460Aryl-OHFree ligand nih.gov
Mn(II) complex3445Aryl-OHShifted to lower wavenumber, indicating OH involvement in chelation nih.gov
Co(II) complex3405Aryl-OHShifted to lower wavenumber, indicating OH involvement in chelation nih.gov
Cu(II) complexAbsentAryl-OHAbsence indicates OH group involvement in chelation nih.gov

Future Directions and Emerging Research Areas

Development of Novel 2-Aminobenzotriazole Derivatives for Targeted Therapies

The development of novel this compound derivatives is a significant area of focus for targeted therapies, particularly in oncology. The 2-aminobenzothiazole (B30445) scaffold, closely related to this compound, has shown promise in anticancer drug design due to its ability to suppress cancer cell proliferation and inhibit key targets like VEGFR-2 kinase. For instance, certain 2-aminobenzothiazole-thiazolidinedione (TZD) and cyanothiouracil (CT) hybrids have demonstrated potent inhibitory activity against various tumor cell lines, with some compounds exhibiting IC50 values comparable to clinical drugs like sorafenib. nih.gov The ease of functionalization of the C2-NH2 group and the benzene (B151609) ring within the benzothiazole (B30560) system allows for the creation of diverse fused heterocyclic compounds with enhanced pharmacological activity. nih.gov

Beyond cancer, benzotriazole (B28993) derivatives, including those related to this compound, have shown a broad spectrum of biological activities, such as antiviral, antifungal, antibacterial, and antitubercular properties. growingscience.comresearchgate.netresearchgate.net For example, specific benzotriazole-derived compounds have exhibited strong antiviral activity against Coxsackievirus B5 and significant suppression of the Seoul virus entrance mechanism. growingscience.com The introduction of an aminobenzotriazole group into existing antibacterial agents, such as levofloxacin (B1675101), has been shown to improve antibacterial activity against both Gram-positive and Gram-negative bacteria. hilarispublisher.com Future research will likely involve rational drug design strategies to synthesize highly selective and potent derivatives by modifying the core structure and introducing specific substituents to target particular disease pathways.

Green Chemistry Approaches in this compound Synthesis

The adoption of green chemistry principles in the synthesis of this compound and its derivatives is an important emerging area. Traditional synthetic routes often involve hazardous reagents, toxic solvents, and generate significant waste. Modern approaches are focusing on developing more environmentally benign, efficient, and practical routes. For example, the synthesis of 2-aminobenzothiazole (a related compound) has been achieved via FeCl3-catalyzed tandem reactions in water, which is an environmentally friendly solvent. rsc.org These methods aim to minimize waste, reduce the use of hazardous substances, and improve atom economy. nih.gov

Innovations in green chemistry for related compounds like 1-aminobenzotriazole (B112013) have demonstrated significant improvements, such as eliminating hazardous hydrogenation procedures, reducing organic solvent usage by 40%, and removing the need for palladium/carbon catalysts and their associated waste disposal. labcompare.com Such re-engineered processes have also led to increased product yields, sometimes by as much as 60%. labcompare.com The use of "one-pot" syntheses, metal-free reactions, and water as a solvent are key strategies being explored to make the production of this compound derivatives more sustainable and cost-effective. nih.gov

Table 1: Comparison of Traditional vs. Green Synthesis Approaches (Illustrative)

FeatureTraditional SynthesisGreen Chemistry Approach
Hazardous ReagentsOften usedMinimized/Eliminated
Organic Solvent UsageHighReduced
Catalyst UseOften heavy metalsMinimized/Eliminated
Waste GenerationSignificantMinimized
Atom EconomyLowerHigher
Reaction MediumOrganic solventsWater, greener solvents
Product YieldVariableOften Increased

Advanced Computational Techniques for Drug Design and Discovery

Advanced computational techniques are playing an increasingly critical role in accelerating the drug design and discovery process for this compound derivatives. Approaches such as Density Functional Theory (DFT) and ligand-protein docking studies are used to understand molecular reactivity and predict binding interactions with biological targets. aphrc.org For instance, computational analyses have been employed to understand the binding modes of 2-aminobenzothiazole derivatives with target enzymes, providing insights into their mechanism of action and guiding the design of more potent compounds. nih.gov

Fragment-based drug design (FBDD) and structure-based drug discovery (SBDD) are also being utilized, where computational methods help in optimizing chemical reactions and identifying highly specific modifications that complement the binding site of target proteins. tandfonline.com These techniques enable researchers to screen vast chemical libraries virtually, identify promising lead compounds, and optimize their properties before costly and time-consuming experimental synthesis. The use of in silico physiologically-based pharmacokinetic (PBPK) modeling is also gaining traction to predict clinical drug-drug interactions and optimize drug development strategies. tandfonline.com

Exploration of New Biological Targets and Mechanisms of Action

Future research will delve deeper into exploring novel biological targets and elucidating the precise mechanisms of action for this compound and its derivatives. While some benzotriazole derivatives have shown activity against known targets like VEGFR-2 in cancer nih.gov and viral RNA polymerase in antiviral applications growingscience.com, many potential mechanisms remain to be uncovered.

For example, 1-aminobenzotriazole (a related compound) has been extensively used as a pan-specific, mechanism-based inactivator of cytochrome P450 (CYP) enzymes, crucial for drug metabolism. hilarispublisher.comresearchgate.net However, recent studies indicate that aminobenzotriazole can also inhibit and induce several key drug-metabolizing enzymes beyond CYPs, including UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), complicating its utility as a pan-CYP inhibitor for reaction phenotyping. nih.govresearchgate.netnih.gov This highlights the need for more comprehensive studies to understand the full spectrum of interactions and identify new, more selective targets. Future investigations will likely involve high-throughput screening, omics technologies, and advanced cellular assays to identify previously unrecognized biological pathways and molecular targets modulated by these compounds.

Applications in Materials Science and Optoelectronics

Beyond medicinal chemistry, this compound and its derivatives are finding emerging applications in materials science and optoelectronics. Benzotriazole moieties are favorable candidates as acceptor units in donor-acceptor (D-A) type electrochromic polymers due to their excellent electron transporting ability, ease of synthesis, and diverse modification possibilities. researchgate.net Polymers containing benzotriazole have demonstrated significant breakthroughs, exhibiting all red, green, and blue (RGB) colors, as well as black and transmissive states, making them promising for smart windows, optical displays, and flexible electrochromic devices. researchgate.netacs.org

Furthermore, 2-hydroxyphenylbenzotriazole UV absorbers, closely related to this compound, are particularly interesting for their strong photostabilizing efficacy in polymer materials. They can harmlessly disperse absorbed UV energy by converting it into heat, thus improving the UV resistance and extending the service life of materials like polyester (B1180765) fabrics. ajol.inforesearchgate.net The ability of benzotriazole derivatives to act as fluorescent dyes, sensors, and components in liquid crystal displays also points to their potential in advanced optoelectronic applications. ajol.info Research is also exploring their use in enhancing the efficiency and thermal stability of fluorescent dyes via ligand-to-metal charge transfer reactions. ajol.info

Addressing Challenges in Clinical Translation (Inferred)

While the potential of this compound derivatives is significant, addressing challenges in clinical translation is crucial for their successful development into therapeutic agents. This inferred area of future research would focus on mitigating hurdles encountered during the transition from preclinical studies to human clinical trials. Key challenges often include:

Pharmacokinetics and Pharmacodynamics (PK/PD): Optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates to ensure favorable bioavailability, appropriate tissue distribution, and suitable half-life in humans. This includes understanding and mitigating complex drug-drug interactions, as seen with aminobenzotriazole's interaction with various drug-metabolizing enzymes. nih.govresearchgate.netnih.govresearchgate.net

Toxicity and Safety: Thorough evaluation of potential off-target effects and adverse reactions. While the current instructions exclude detailed safety profiles, future research would inherently involve comprehensive toxicology studies to ensure the safety of any derivative intended for clinical use.

Formulation Development: Developing stable and effective formulations for administration, considering factors like solubility, stability, and delivery routes.

Manufacturing Scalability: Ensuring that the synthesis methods are scalable and cost-effective for large-scale production, aligning with green chemistry principles to enhance sustainability.

Regulatory Pathways: Navigating the complex regulatory landscape for drug approval, requiring robust preclinical data and well-designed clinical trials.

Addressing these challenges will involve integrated efforts across medicinal chemistry, pharmacology, toxicology, and pharmaceutical sciences, utilizing advanced in vitro and in vivo models, including humanized animal models, to improve the predictability of clinical outcomes. pnas.org

Q & A

Q. What controls are essential when testing this compound in cell-based assays?

  • Methodological Answer :
  • Solvent Controls : Include vehicle controls (e.g., 0.1% DMSO) to isolate compound-specific effects.
  • Cytotoxicity Thresholds : Pre-test compounds at 10–100 μM to establish non-toxic ranges for downstream functional assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.